1-(Phenanthren-9-yl)propan-1-one

Description

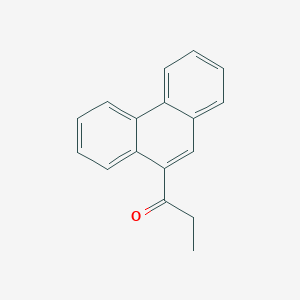

1-(Phenanthren-9-yl)propan-1-one is an aromatic ketone featuring a three-ring phenanthrene (B1679779) nucleus bonded at the 9-position to a propanoyl group. Its chemical identity is confirmed by its CAS number, 6327-86-2. aobchem.com This structure places it within the class of oxygenated PAHs (OPAHs), compounds that are of growing interest in both fundamental and applied research.

Interactive Table: Properties of this compound

Below are the key chemical properties of the title compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₄O |

| CAS Number | 6327-86-2 aobchem.com |

| Molecular Weight | 234.29 g/mol nih.gov |

| Appearance | Not Available (N/A) |

| Purity | 95% (as per supplier data) aobchem.com |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Structure

3D Structure

Properties

CAS No. |

6327-86-2 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-phenanthren-9-ylpropan-1-one |

InChI |

InChI=1S/C17H14O/c1-2-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 |

InChI Key |

SWZSRWSAYAXIBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategical Approaches for 1 Phenanthren 9 Yl Propan 1 One and Analogous Phenanthrenyl Ketones

Targeted Synthesis of 1-(Phenanthren-9-yl)propan-1-one and its Direct Precursors

The direct synthesis of this compound and its immediate precursors involves specific chemical transformations designed to introduce the propanone side chain onto a pre-formed phenanthrene (B1679779) nucleus or to construct the phenanthrene ring with the ketone functionality already incorporated.

Transformation Pathways from 1-(10-Acetoxyphenanthren-9-yl)propan-2-one and Related α-Bromo Substituted Acetates

A key precursor for phenanthrene derivatives is 1-(10-acetoxyphenanthren-9-yl)propan-2-one. Research has detailed the synthesis of this compound and its α-bromo substituted acetate (B1210297) counterparts. rsc.org The synthesis begins with the reaction of a spiro-dioxazole with phosphorus ylides to generate Wittig products. rsc.org Subsequent hydrogenation, acetylation, and bromination with N-Bromosuccinimide (NBS) yield the target α-bromo substituted acetates and ketones. rsc.org For instance, hydrogenation of specific Wittig products can lead to compounds which, after acetylation and bromination, provide 1-(10-acetoxyphenanthren-9-yl)-1-bromopropan-2-one. rsc.org These bromo-substituted intermediates are highly valuable as they can be transformed into various other functionalized phenanthrenes. rsc.org

| Precursor | Reagents | Product | Reference |

| Hydrogenated Wittig Product | 1. Acetic Anhydride (B1165640) 2. N-Bromosuccinimide (NBS) | 1-(10-Acetoxyphenanthren-9-yl)-1-bromopropan-2-one | rsc.org |

| α-Bromo Substituted Acetate/Ketone | Base | o-Quinone Methanides | rsc.org |

These transformation pathways highlight a strategic approach to functionalizing the phenanthrene core at the 9- and 10-positions, setting the stage for the synthesis of the target ketone.

Radical-Mediated Carbonylative Approaches for Ketone Synthesis in Aryl Systems

Radical-mediated reactions offer a powerful method for forging carbon-carbon bonds. The synthesis of aryl ketones, including phenanthrenyl ketones, can be achieved through carbonylative cross-coupling reactions. One such method involves the palladium-catalyzed and light-induced carbonylative cross-coupling of alkyl iodides with arylboronic acids. acs.org This process is believed to proceed through the formation of an acylpalladium species generated from the carbonylation of an alkyl radical. acs.org This intermediate then undergoes transmetalation with an arylboronic acid, followed by reductive elimination to furnish the desired alkyl aryl ketone. acs.org

Another approach involves the generation of acyl radicals from α-keto acids under visible light, mediated by a photoredox catalyst. organic-chemistry.org These radicals can then couple with aryl halides. A palladium-catalyzed decarboxylative coupling of aryl α-keto carboxylic acids with aryl diazonium salts also provides a pathway to unsymmetrical diaryl ketones via a radical mechanism. organic-chemistry.org These general methods are applicable to the synthesis of this compound by using a phenanthrene-based starting material (e.g., 9-bromophenanthrene (B47481) or a phenanthreneboronic acid) and an appropriate coupling partner to introduce the propanoyl group.

| Reaction Type | Key Intermediates | Reactants | Catalyst/Conditions | Product Type | Reference |

| Carbonylative Cross-Coupling | Acylpalladium species, Alkyl radical | Alkyl Iodides, Arylboronic Acids, CO | Pd/Light | Alkyl Aryl Ketone | acs.org |

| Decarboxylative Coupling | Acyl radical | Aryl α-keto carboxylic acid, Aryl diazonium salt | Palladium catalyst | Diaryl Ketone | organic-chemistry.org |

| Photoredox Catalysis | Acyl radical | α-keto acids, Aryl halides | Photoredox catalyst/Visible light | Aryl Ketone | organic-chemistry.org |

General Synthetic Routes to Phenanthrenyl Ketone Scaffolds and Phenanthrene Derivatives

Beyond targeting a single molecule, general strategies for building the phenanthrene skeleton are essential. These methods provide access to a wide array of phenanthrene derivatives that can be further elaborated into specific ketones.

Intramolecular Cyclization Reactions for the Construction of Phenanthrene Rings from Biphenyl Aldehydes and Ketones

A highly effective and straightforward method for constructing the phenanthrene ring system is through the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones. rsc.orgrsc.org This reaction can be promoted by a combination of potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF) under mild conditions. rsc.org The proposed mechanism involves a free radical pathway. rsc.orgrsc.org This method is advantageous as it avoids the harsh conditions associated with some classical phenanthrene syntheses. rsc.org A variety of substituted phenanthrenes can be prepared in moderate to good yields using this approach. rsc.org Other related cyclizations include the photocyclization of stilbenes and 2-ethynylbiphenyls, which also serve as powerful routes to the phenanthrene core. digitellinc.comresearchgate.net

Direct Synthesis of Phenanthrenyl Triflates from Diazoketone Precursors

Phenanthrenyl triflates are versatile intermediates in organic synthesis, readily participating in cross-coupling reactions to introduce various functional groups. A direct synthesis of these triflates has been developed starting from 1-biphenylyl-2-diazo-2-aryl ketones. rsc.orgresearchgate.net The reaction proceeds smoothly with triflic anhydride in the presence of a non-nucleophilic base like 2,6-di-tert-butylpyridine. rsc.org The proposed mechanism involves the in situ formation of a vinyl cation intermediate, which then undergoes an intramolecular Friedel-Crafts-type reaction to form the phenanthrene ring and generate the triflate. rsc.org This strategy provides high to excellent yields of the desired phenanthrenyl triflates under mild conditions. rsc.org

| Precursor | Reagents | Key Intermediate | Product | Reference |

| 1-Biphenylyl-2-diazo-2-aryl ketone | Triflic Anhydride, 2,6-di-tert-butylpyridine | Vinyl cation | Phenanthrenyl triflate | rsc.orgresearchgate.net |

C−H Activation-Based Annulation Reactions for Expanded π-Conjugated Ketones

Transition-metal-catalyzed C−H activation has emerged as a powerful tool for the direct and site-selective functionalization of aromatic rings, enabling the construction of complex polycyclic aromatic hydrocarbons (PAHs). acs.org Annulative π-extension (APEX) reactions, in particular, offer a rapid route to expanded π-conjugated systems. nih.gov For instance, a rhodium(III)-catalyzed ketone-directed C-H activation at the peri-position of a naphthyl-derived ketone, followed by alkyne insertion and intramolecular cyclization, provides efficient access to pyrenes. nih.gov This type of strategy, where a ketone directing group facilitates C-H activation and subsequent annulation, can be adapted for the synthesis of functionalized phenanthrenes and other related π-extended ketones. nih.govnih.gov These methods are characterized by their high atom economy and ability to forge complex ring systems in a single pot. nih.gov

Transition Metal-Catalyzed Cocyclotrimerization of Allenes with Arynes

A notable strategy for synthesizing the phenanthrene framework is the palladium-catalyzed cocyclotrimerization of allenes with arynes. nih.govacs.org This method provides a selective route to phenanthrenes. In the presence of a palladium catalyst, such as a combination of [(allyl)PdCl]₂ and P(o-tol)₃, various allenes can react with arynes to produce the corresponding phenanthrene derivatives in moderate to good yields. nih.gov The reaction demonstrates selectivity based on the structure of the allene (B1206475) used. nih.gov This approach is significant as it allows for the construction of the polycyclic aromatic system from relatively simple starting materials. The process involves the combination of two allene molecules and one aryne molecule, orchestrated by the palladium catalyst, to form the tricyclic phenanthrene core.

| Allenes | Arynes | Catalyst System | Product | Yield (%) | Reference |

| Internal and terminal allenes | Various | [(allyl)PdCl]₂ / P(o-tol)₃ | Corresponding phenanthrenes | Moderate to Good | nih.govacs.org |

Gold-Catalyzed Cycloisomerization Strategies for Phenanthrene Ring Formation

Gold catalysis has emerged as a powerful tool for the synthesis of functionalized phenanthrenes. nih.gov A key method involves the gold-catalyzed 6-exo-dig cycloisomerization of o-propargylbiaryls. nih.gov This approach is valued for its use of readily available starting materials, mild reaction conditions, and broad substrate scope, leading to good to excellent yields of phenanthrenes. nih.gov The reaction proceeds through the activation of the alkyne moiety by the gold catalyst, followed by an intramolecular hydroarylation to form the phenanthrene ring system.

In a related strategy, gold(I)-catalyzed cyclization of o-alkenyl-o'-alkynylbiaryls provides a direct route to phenanthrene-based polycycles. researchgate.net The reaction can be tailored to introduce further functionalization by conducting it in the presence of nucleophiles like alcohols, which results in alkoxy-substituted dihydrophenanthrenes. researchgate.net These methods highlight the versatility of gold catalysts in constructing complex aromatic systems from strategically designed precursors. The mechanism is believed to involve the formation of a gold(I) carbene intermediate. nih.gov

| Starting Material | Catalyst | Key Transformation | Product Type | Reference |

| o-Propargylbiaryls | Gold catalyst | 6-exo-dig cycloisomerization | Functionalized phenanthrenes | nih.gov |

| o-Alkenyl-o'-alkynylbiaryls | Gold(I) catalyst | Cyclization | Phenanthrene-based polycycles | researchgate.net |

| Hydroxylated enynes | (PPh₃)AuCl/AgSbF₆ | Cycloisomerization | Bicyclo[3.1.0]hexan-3-one derivatives | organic-chemistry.org |

Stereoselective Indium-Mediated Allylation in Phenanthren-9-yl Acetaldehyde (B116499) Systems

While direct examples involving phenanthren-9-yl acetaldehyde are not explicitly detailed in the provided search results, the principles of stereoselective indium-mediated allylation of carbonyl compounds are well-established and can be applied to such systems. benthamscience.com Indium has proven effective in the allylation of a variety of carbonyls. benthamscience.com This reaction is of interest for introducing a stereocenter adjacent to the phenanthrene core, which could be a key step in the synthesis of more complex, chiral molecules derived from this compound. The control of chemo-, regio-, and stereoselectivity in indium-mediated reactions has been a challenge, but discerning processes are now more common. benthamscience.com

Reactions of Vinyl Epoxides/Oxetanes/Cyclopropanes with Arynes Leading to Functionalized Phenanthrenes

A transition-metal-free method for the synthesis of functionalized phenanthrenes involves the reaction of vinyl epoxides, oxetanes, or cyclopropanes with arynes under mild conditions. nih.govacs.orgnih.govacs.org This cascade process includes a Diels-Alder reaction, followed by ring-opening aromatization and an ene reaction, yielding phenanthrenes in moderate to good yields. nih.govacs.org A key feature of this methodology is the preferential Diels-Alder reaction of vinyl epoxides with arynes over nucleophilic attack. nih.govacs.org The resulting products contain a versatile hydroxy group that can be used for further functionalization. nih.govacs.orgnih.gov

The proposed mechanism suggests that the aryl vinyl epoxide or cyclopropane (B1198618) initially undergoes a Diels-Alder reaction with the in-situ generated aryne. nih.govacs.org The resulting intermediate, due to ring strain and the polarity of the C-O or C-C bond, readily undergoes ring-opening aromatization. nih.govacs.org A subsequent ene reaction with another molecule of the aryne leads to the final functionalized phenanthrene product. nih.govacs.org

| Vinyl Strained Ring | Aryne Precursor | Conditions | Key Steps | Product | Reference |

| Vinyl epoxides | o-(Trimethylsilyl)aryl triflate | CsF, MeCN, 50 °C | Diels-Alder, Ring-opening aromatization, Ene reaction | Functionalized phenanthrenes | nih.govacs.org |

| Vinyl oxetanes | o-(Trimethylsilyl)aryl triflate | CsF, MeCN, 50 °C | Diels-Alder, Ring-opening aromatization, Ene reaction | Functionalized phenanthrenes | nih.govacs.orgnih.gov |

| Vinyl cyclopropanes | o-(Trimethylsilyl)aryl triflate | CsF, MeCN, 50 °C | Diels-Alder, Ring-opening aromatization, Ene reaction | Functionalized phenanthrenes | nih.govacs.org |

Strategic Functional Group Transformations and Derivatization in Phenanthrenyl Ketone Synthesis

Selective Ketal/Acetal (B89532) Formation for Carbonyl Protection and Reactivity Control

The protection of the carbonyl group in phenanthrenyl ketones, such as 1-(phenanthren-yl)propan-1-one, is a crucial step in multi-step syntheses to control reactivity. youtube.com Acetal or ketal formation is a common and effective method for protecting aldehydes and ketones. acs.orgnih.gov This reaction is typically acid-catalyzed and involves the reaction of the carbonyl compound with an alcohol or a diol. nih.govwikipedia.org The formation of acetals and ketals is a reversible process, and the equilibrium can be driven towards the product by removing water, for instance, through azeotropic distillation. wikipedia.orgchemicalforums.com

A significant advancement in this area is the finding that acetalization and ketalization can proceed smoothly with very low loadings of a conventional acid catalyst (as low as 0.1 mol%) without the need to actively remove water. nih.gov This method is compatible with acid-sensitive functional groups, such as N-Boc-protected amines and silyl-protected alcohols. acs.orgnih.gov The use of a diol instead of two separate alcohol molecules is entropically favored. wikipedia.org The resulting acetal or ketal is stable to basic conditions, allowing for selective reactions at other sites of the molecule. chemicalforums.com Deprotection to regenerate the carbonyl group is typically achieved by treatment with aqueous acid. chemicalforums.com

| Carbonyl Substrate | Reagent | Catalyst | Key Feature | Reference |

| Aldehydes/Ketones | Alcohols/Diols | Trace conventional acids (e.g., HCl) | Low catalyst loading, no water removal needed | nih.gov |

| Aldehydes/Ketones | Alcohols | Acid catalyst (e.g., p-toluenesulfonic acid) | Water removal drives equilibrium | acs.orgwikipedia.org |

Regioselective C-H Sulfonylation of Phenanthrenyl Carboxaldehydes

While direct studies on the C-H sulfonylation of phenanthrenyl carboxaldehydes were not found, the regioselective sulfonylation of aromatic compounds is a well-developed field that can be extended to phenanthrene systems. For instance, palladium-catalyzed site-selective C-H sulfonylation using aryl thianthrenium salts has been shown to be a highly efficient method for creating C(sp²)-S bonds to form diarylsulfones. nih.gov This approach utilizes readily available arenes and sodium sulfinates. nih.gov

Given the reactivity of the phenanthrene nucleus, particularly the C9 and C10 positions, direct C-H functionalization is a plausible strategy. The directing effect of the carboxaldehyde group could potentially influence the regioselectivity of the sulfonylation reaction. Further research in this specific area would be beneficial for the direct functionalization of phenanthrenyl carboxaldehydes, which are precursors to phenanthrenyl ketones.

Advanced Spectroscopic and Computational Elucidation of 1 Phenanthren 9 Yl Propan 1 One and Its Molecular Analogs

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a molecule provides information about the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of its bonds. For a compound like 1-(Phenanthren-9-yl)propan-1-one, the spectrum is expected to be dominated by several key vibrational modes.

The most characteristic absorption would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment; conjugation with the phenanthrene (B1679779) ring is expected to lower the frequency compared to a simple aliphatic ketone. The aromatic C-H stretching vibrations of the phenanthrene ring are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanoyl group will be observed just below 3000 cm⁻¹.

The region between 1400 cm⁻¹ and 1600 cm⁻¹ is characteristic of the aromatic C=C stretching vibrations of the phenanthrene nucleus. The pattern of these bands can provide information about the substitution pattern on the aromatic ring. Bending vibrations, such as the in-plane and out-of-plane C-H bending modes, appear at lower frequencies and are also characteristic of the phenanthrene ring system. For instance, the FT-IR spectrum of the parent compound, phenanthrene, shows characteristic bands that can be compared to those in its derivatives. nist.gov

While a specific, publicly available FT-IR spectrum for this compound is not readily found in the searched literature, data for related compounds like 9,10-phenanthrenedione shows characteristic C=O stretching vibrations. nist.gov Computational studies on similar aromatic systems, such as (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide, have also been used to assign vibrational bands found in their infrared spectra. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-H | Bending (in-plane and out-of-plane) | < 1400 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be highly effective in characterizing the vibrations of the phenanthrene ring.

The aromatic C=C stretching vibrations of the phenanthrene nucleus, which are strong and sharp in the Raman spectrum, would provide a clear signature of the polycyclic aromatic system. The C-H stretching vibrations would also be observable. The C=O stretching vibration, while visible, is typically weaker in Raman than in IR spectra.

Studies on the photocatalytic degradation of other polycyclic aromatic hydrocarbons like anthracene (B1667546) have utilized FT-Raman spectroscopy to identify intermediate products, demonstrating the utility of this technique in analyzing complex aromatic systems. researchgate.net The analysis of platinum-resistant ovarian cancer tissues has also employed FT-Raman spectroscopy to identify molecular markers, showcasing its sensitivity in complex biological samples. nih.gov Although specific FT-Raman data for this compound is not available in the provided search results, the principles applied in the study of similar molecules would be directly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, neighboring atoms, and even the dynamic processes occurring within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their respective chemical environments. mdpi.com For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the phenanthrene ring and the aliphatic protons of the propanoyl group.

The aromatic protons would appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The complex splitting patterns of these signals would arise from spin-spin coupling between adjacent protons, and their analysis could allow for the assignment of each proton on the phenanthrene ring. The proton at the 10-position, being in the bay region and adjacent to the carbonyl group, would likely experience a significant downfield shift.

The aliphatic protons of the ethyl group (-CH₂CH₃) would appear in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group would be expected to resonate as a quartet around 3.0-3.5 ppm, deshielded by the electron-withdrawing ketone. The methyl protons (-CH₃) would appear as a triplet further upfield, likely around 1.2-1.5 ppm. The integration of the peak areas would correspond to the number of protons in each environment (e.g., a 2:3 ratio for the methylene and methyl groups).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | Multiplets | 7.5 - 9.0 |

| -CH₂- (Methylene) | Quartet | 3.0 - 3.5 |

| -CH₃ (Methyl) | Triplet | 1.2 - 1.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon, the aromatic carbons of the phenanthrene ring, and the aliphatic carbons of the propanoyl group.

The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of 190-220 ppm. nist.gov The fourteen carbon atoms of the phenanthrene ring would give rise to a series of signals in the aromatic region, generally between 120 and 140 ppm. The chemical shifts of these carbons are influenced by their position on the ring and the electronic effect of the propanoyl substituent. The quaternary carbons of the phenanthrene ring would generally have lower intensities. The aliphatic carbons of the ethyl group would appear in the upfield region, with the methylene carbon (-CH₂-) adjacent to the carbonyl appearing at a lower field than the terminal methyl carbon (-CH₃).

Although a specific ¹³C NMR spectrum for this compound is not available, data for 9-phenanthrol shows the aromatic carbons in the expected region. chemicalbook.com The general principles of ¹³C NMR spectroscopy, including the influence of electronegative atoms and hybridization on chemical shifts, are well-understood and allow for the prediction of the spectrum. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 190 - 220 |

| Aromatic Carbons | 120 - 140 |

| -CH₂- (Methylene) | 30 - 40 |

| -CH₃ (Methyl) | 10 - 20 |

Dynamic NMR Studies of Carbocation Rearrangements in Phenanthrenyl Systems

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of chemical processes that occur on the NMR timescale, such as conformational changes and intramolecular rearrangements. In the context of phenanthrenyl systems, DNMR could be employed to investigate the behavior of carbocations derived from compounds like this compound.

The generation of a carbocation, for instance, through protonation of the carbonyl oxygen followed by loss of water or through other synthetic routes, could lead to interesting rearrangement pathways. The stability of the resulting carbocation would be influenced by the electron-donating ability of the phenanthrene ring.

While specific DNMR studies on carbocation rearrangements in simple phenanthrenyl ketones are not prominent in the provided search results, the principles have been extensively applied to study complex carbocation rearrangements in other systems, such as in terpene biosynthesis. beilstein-journals.org These studies often involve computational modeling to understand the potential energy surfaces and the dynamics of the rearrangements. beilstein-journals.org Similar methodologies could be applied to phenanthrenyl systems to explore the potential for Wagner-Meerwein shifts or other rearrangements involving the polycyclic aromatic framework. The study of such dynamic processes is crucial for understanding reaction mechanisms and designing novel synthetic transformations.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone technique for the molecular weight confirmation and structural elucidation of organic compounds, including this compound. In a typical electron impact (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion ([M]•+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₇H₁₄O), the expected molecular ion peak would appear at an m/z corresponding to its molecular weight.

Subsequent to ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern offers valuable insights into the molecule's structure. Common fragmentation pathways for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

For this compound, the primary fragmentation pathways would likely involve the loss of the ethyl group ([M-C₂H₅]⁺) or the entire propanoyl group, resulting in a stable phenanthrene cation. The observation of a prominent peak corresponding to the phenanthrene moiety would be a strong indicator of the core structure. The fragmentation of related structures, such as phthalazine-1,4-dione derivatives, has been shown to proceed through the loss of specific functional groups, providing a basis for predicting the fragmentation of similar heterocyclic systems. raco.cat

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]•+ | [C₁₇H₁₄O]•+ | 234 |

| [M-CH₃]⁺ | [C₁₆H₁₁O]⁺ | 219 |

| [M-C₂H₅]⁺ | [C₁₅H₉O]⁺ | 205 |

| [C₁₄H₉]⁺ | Phenanthrene cation | 177 |

| [C₂H₅CO]⁺ | Propanoyl cation | 57 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation in the solid state.

Similarly, studies on other complex organic molecules, such as those containing quinoline (B57606) and pyrrolidinone moieties attached to a phenanthrene ring, demonstrate the power of X-ray crystallography in confirming molecular connectivity and stereochemistry. amanote.com The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal lattices of these analogs, would be crucial in understanding the packing and solid-state properties of this compound.

Table 2: Crystallographic Data for an Analogous Compound: 3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.orgresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

| Z | 8 |

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moments and orbital energies. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would provide an optimized molecular structure in the gas phase. This optimized geometry is the starting point for further computational analyses.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is widely used to predict the electronic absorption spectra (UV/Vis spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TDDFT can simulate the UV/Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the transitions (e.g., π→π, n→π). For this compound, TDDFT calculations would help in understanding the electronic transitions responsible for its characteristic absorption bands, correlating them with the transitions within the phenanthrene chromophore and the carbonyl group.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.comlibretexts.org

For this compound, the FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is indicative of the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is likely to be localized on the electron-rich phenanthrene ring, while the LUMO may have significant contributions from the electron-withdrawing carbonyl group. This type of analysis is instrumental in understanding and predicting the outcomes of chemical reactions. rsc.org

Table 3: Conceptual Data from a Hypothetical FMO Analysis of this compound

| Molecular Orbital | Energy (eV) | Localization | Implied Reactivity |

| HOMO | -6.2 | Phenanthrene Ring | Site for electrophilic attack |

| LUMO | -1.8 | Carbonyl Group & Phenanthrene Ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | 4.4 | - | Indicator of chemical stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This would be the primary site for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (blue) might be located around the hydrogen atoms of the phenanthrene ring and the carbonyl carbon, indicating their susceptibility to nucleophilic attack. The MEP map provides a clear, intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of bonding interactions within a molecule, translating complex wavefunctions into a familiar Lewis structure language of localized bonds, lone pairs, and delocalization effects. uni-muenchen.denih.gov This analysis for this compound reveals significant intramolecular interactions that are crucial in determining its conformational stability and reactivity. The primary interactions are hyperconjugative, involving electron donation from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

The key intramolecular interactions in this compound involve the delocalization of electron density from the phenanthrene ring's π-orbitals to the antibonding orbitals of the propanone side chain, and vice versa. Specifically, the interaction between the π-orbitals of the phenanthrene nucleus and the σ* and π* orbitals of the carbonyl group and adjacent C-C bond are significant. These interactions lead to the stabilization of the molecule.

A critical aspect of the NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the energetic contribution of these donor-acceptor interactions. youtube.com For this compound, significant stabilization energy arises from the delocalization of lone pair electrons of the carbonyl oxygen into the antibonding π* orbitals of the phenanthrene ring. Furthermore, hyperconjugation exists between the C-C and C-H σ-bonds of the ethyl group and the π* system of the carbonyl group and the aromatic ring. The planarity between the acyl group and the phenanthrene ring is influenced by these electronic interactions, balanced against steric hindrance. Computational studies on similar aromatic ketones have shown that such delocalizations are key to understanding their structural preferences and electronic properties. acs.org

A representative summary of the principal intramolecular interactions and their stabilization energies (E(2)) as would be determined by NBO analysis is presented below.

| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |

|---|---|---|---|

| π(C9-C10) | π(C=O) | π → π | ~15-25 |

| LP(O) | π(C9-C10) | n → π | ~5-10 |

| σ(Cα-Cβ) | π(C=O) | σ → π | ~2-5 |

| π(Phenanthrene Ring) | σ(C-Cα) | π → σ | ~1-3 |

| σ(C-H) of ethyl group | π(C=O) | σ → π | ~0.5-2 |

Investigation of Reaction Pathways, Transition States, and Energy Profiles

The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a prominent route. numberanalytics.com This reaction typically involves the treatment of phenanthrene with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). numberanalytics.com The regioselectivity of this electrophilic aromatic substitution is a key aspect, with the 9-position of phenanthrene being a reactive site. numberanalytics.comrsc.org

Computational chemistry plays a vital role in elucidating the detailed mechanism of such reactions. By mapping the potential energy surface, researchers can identify the transition states (TS) and intermediates along the reaction coordinate, providing a comprehensive energy profile. For the Friedel-Crafts acylation of phenanthrene, the reaction proceeds through the formation of an acylium ion electrophile, which then attacks the electron-rich phenanthrene ring to form a σ-complex (arenium ion intermediate). masterorganicchemistry.com The subsequent loss of a proton restores aromaticity and yields the final ketone product.

Quantum mechanical calculations, often using Density Functional Theory (DFT), can be employed to model this pathway. These calculations can predict the activation energies associated with the formation of different isomers, explaining the observed product distribution under kinetic versus thermodynamic control. researchgate.nethuji.ac.il For instance, while the 9-acylphenanthrene may be the kinetically favored product, other isomers might be more thermodynamically stable, and computational studies can quantify these differences. researchgate.nethuji.ac.il The energy profile would detail the relative energies of the reactants, the acylium ion, the transition state for electrophilic attack, the σ-complex intermediate, and the final product.

Below is a hypothetical, yet representative, data table summarizing the computed energetic details for the Friedel-Crafts acylation of phenanthrene to yield the 9-substituted product.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Phenanthrene + Propanoyl Chloride/AlCl3) | 0.0 | Initial state |

| 2 | Formation of Acylium Ion | +10 to +15 | Generation of the electrophile |

| 3 | Transition State 1 (TS1) | +20 to +25 | Electrophilic attack on the 9-position |

| 4 | σ-Complex Intermediate | +5 to +10 | Arenium ion formation |

| 5 | Transition State 2 (TS2) | +8 to +12 | Proton abstraction |

| 6 | Product (this compound) | -10 to -15 | Final, thermodynamically stable product |

In Silico Molecular Docking Simulations for Ligand-Receptor Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. academie-sciences.fr This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's biological activity. For this compound, molecular docking simulations can provide insights into its potential interactions with various biological macromolecules.

Phenanthrene derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. epa.govnih.govnih.gov Docking studies on similar phenanthrene compounds have shown that they can bind to the active sites of various enzymes and proteins. For instance, phenanthrene-based molecules have been docked against cancer-related targets such as the B-Raf proto-oncogene serine/threonine-protein kinase academie-sciences.frepa.gov and Pim-1 kinase, nih.govnih.gov as well as bacterial enzymes like DNA gyrase. nih.govnih.gov

In a typical molecular docking workflow for this compound, the 3D structure of the compound would be optimized and then placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, and to rank different binding poses. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are then analyzed to understand the binding mode. The phenanthrene moiety offers a large hydrophobic surface for van der Waals interactions and π-stacking with aromatic residues in the binding pocket, while the carbonyl group can act as a hydrogen bond acceptor.

The following table provides a hypothetical but representative summary of molecular docking results for this compound against several potential protein targets.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| B-Raf Kinase (V600E mutant) | e.g., 4CKL | -9.5 to -11.0 | Cys532, Phe595, Trp531 (π-π stacking), Val471 (hydrophobic) |

| Pim-1 Kinase | e.g., 4X7Q | -8.0 to -9.5 | Leu44, Val52, Lys67 (H-bond with C=O), Phe187 (π-π stacking) |

| Bacterial DNA Gyrase B | e.g., 2XCT | -7.5 to -9.0 | Asn46, Asp73 (H-bond with C=O), Ile78, Pro79 (hydrophobic) |

| DNA Intercalation | N/A | -6.0 to -7.5 | Intercalation between base pairs (e.g., A-T rich regions) |

Advanced Applications in Chemical Synthesis, Catalysis, and Materials Science

Catalytic Applications and Design Principles Involving Phenanthrenyl Structures

The phenanthrene (B1679779) framework is a cornerstone in the design of various catalytic systems, serving both as a foundational building block for complex molecules and as a ligand scaffold in transition metal catalysis.

Phenanthrene and its derivatives, including ketones like 1-(phenanthren-9-yl)propan-1-one, are recognized as important precursors for the synthesis of more complex organic structures. The phenanthrene moiety is found in numerous natural products, many of which exhibit significant biological activity. espublisher.com Its rigid and well-defined three-dimensional structure makes it an attractive starting point for the construction of larger, intricate molecular architectures. For instance, the synthesis of phenanthrene derivatives is a key step in accessing a wide variety of natural and synthetic products with potential industrial and biomedical applications. espublisher.comresearchgate.net Synthetic strategies often focus on the elaboration of the phenanthrene core to introduce new functionalities and build up molecular complexity.

Phenanthrene-based structures play a significant role as ligands in transition metal catalysis, influencing the efficiency and selectivity of various chemical transformations.

Palladium Catalysis: Palladium-catalyzed reactions are pivotal in modern organic synthesis, and phenanthrene derivatives have been instrumental in advancing this field. espublisher.comresearchgate.net Novel and efficient methods for constructing phenanthrene scaffolds have been developed using palladium catalysis, often involving domino reactions that allow for the formation of multiple bonds in a single operation. nih.gov These methods can tolerate a wide range of functional groups and offer advantages such as shorter reaction times and higher yields compared to previous approaches. nih.gov For example, palladium-catalyzed benzannulation of o-bromobenzyl alcohols provides a facile route to multisubstituted phenanthrenes. The choice of phosphine (B1218219) ligands in these reactions is crucial, with electron-deficient ligands often promoting the desired selective transformations. Furthermore, palladium-catalyzed pericyclic reactions and Heck reactions have been successfully employed to synthesize a variety of phenanthrene derivatives, including mono- and dialkyl phenanthrenes. espublisher.comresearchgate.netresearchgate.net

Gold Catalysis: Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation. Phenanthrene-based polycycles, which are of considerable interest in materials science, can be accessed through gold(I)-catalyzed cyclization of o-alkenyl-o'-alkynylbiaryls. researchgate.net These reactions can proceed in the presence of various nucleophiles to yield functionalized dihydrophenanthrenes. researchgate.net The synthesis of phenol (B47542) derivatives can also be achieved via gold-catalyzed reactions of furandialkynes, where gold(III) chloride was found to be an effective catalyst. thieme-connect.de Gold(I) catalysts are also effective in domino reactions for the synthesis of complex heterocyclic systems like furopyrans. nih.govmdpi.com

Copper Catalysis: Copper, being an earth-abundant and inexpensive metal, offers a sustainable alternative to precious metal catalysts. Copper-catalyzed reactions have been developed for the synthesis of phenanthrenes through the cross-coupling of N-tosylhydrazones with terminal alkynes. acs.orgnih.gov This method is advantageous due to the use of readily available starting materials and its broad functional group tolerance. acs.orgnih.gov Copper catalysis has also been utilized for the remote C–H arylation of polycyclic aromatic hydrocarbons, including phenanthrene-9-carboxamide, providing a pathway for the development of diverse organic optoelectronic materials. nih.gov Aerobic copper-catalyzed oxidative cyclization of 1,2-dihydrazones represents another effective strategy for forming the phenanthrene ring system. acs.org

Table 1: Transition Metal-Catalyzed Syntheses of Phenanthrene Derivatives

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium/Norbornadiene | Domino C-H activation/decarbonylation/retro-Diels-Alder | Aryl iodides, o-bromobenzoyl chlorides | High efficiency, wide substrate scope. nih.gov |

| Palladium(0) | Pericyclic Reactions | Aromatic bromoaldehydes | Synthesis of mono- and dialkyl phenanthrenes. researchgate.net |

| Gold(I) | Cyclization | o-alkenyl-o'-alkynylbiaryls | Access to phenanthrene-based polycycles. researchgate.net |

| Copper | Cross-Coupling | N-Tosylhydrazones, terminal alkynes | Utilizes inexpensive catalyst and readily available starting materials. acs.orgnih.gov |

Visible-light photoredox catalysis has gained prominence as a green and sustainable synthetic methodology. Phenanthrene derivatives, such as 9,10-phenanthrenequinone (PQ), have emerged as effective and inexpensive organophotocatalysts. tandfonline.commdpi.comresearchgate.net PQ can absorb visible light and initiate various organic transformations, offering an alternative to costly and toxic transition metal complexes. tandfonline.com For instance, a dual catalytic system comprising 9,10-phenanthrenedione and a Lewis acid has been used for the visible-light-mediated Friedel-Crafts reaction to functionalize 3,4-dihydro-1,4-benzoxazin-2-ones. mdpi.comresearchgate.net Another efficient approach for the synthesis of phenanthrene scaffolds utilizes the dual catalytic activity of an organo-photocatalyst in a controlled cascade transformation. nih.gov This process involves successive photosensitization and photoredox steps facilitated by a single organocatalyst. nih.gov

Zeolites, with their well-defined microporous structures, serve as important heterogeneous catalysts in various chemical processes involving phenanthrene and its derivatives. They are widely used in refining crude petroleum to produce hydrocarbon fuels and can convert biomass-derived compounds into aromatic hydrocarbons. rsc.org The conversion of naphthenic molecules like perhydrophenanthrene over zeolite hydrocracking catalysts has been studied to optimize the production of high-quality fuels. ifpenergiesnouvelles.com The pore structure of the zeolite plays a crucial role in directing the selectivity of the cracking reactions. ifpenergiesnouvelles.com Surfactant-modified zeolites have also been investigated for the removal of phenanthrene from aqueous solutions, demonstrating their potential in environmental remediation. nih.gov The adsorption mechanism depends on the nature of the surfactant modification, with hydrophobic interactions and organic partitioning being the primary driving forces. nih.gov

Contribution to Functional Materials and Supramolecular Assemblies

The rigid, planar, and electron-rich nature of the phenanthrene core makes it an excellent building block for the construction of functional materials with unique optical and electronic properties.

The integration of phenanthrene units into larger π-conjugated systems has led to the development of novel molecular nanocarbons and nonplanar polycyclic aromatic hydrocarbons (PAHs). These materials are of great interest for their potential applications in electronics, optoelectronics, and sensing. A notable example is the synthesis of "phenanthrene espublisher.comarene," a macrocycle with nanometer-sized cavities. rsc.org The nonporous adaptive crystals of this macrocycle have shown remarkable capabilities in the selective adsorption and separation of benzene (B151609) from cyclohexane. rsc.org This highlights the potential of phenanthrene-based macrocycles in developing advanced separation technologies. Furthermore, carbon nanotubes (CNTs), a class of molecular nanocarbons, have been studied for their interaction with phenanthrene. huji.ac.ilnih.govnih.gov The adsorption and desorption of phenanthrene on CNTs are critical for understanding the environmental fate and potential toxicological implications of these nanomaterials. huji.ac.ilnih.gov

Self-Assembled Aggregates and their Functional Properties

While specific studies detailing the self-assembly of this compound are not extensively documented, the inherent properties of the phenanthrene group strongly suggest a propensity for forming ordered supramolecular structures. Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are known for their tendency to form aggregates in solution through non-covalent interactions, primarily π–π stacking. numberanalytics.com

This stacking is driven by the large, planar, and electron-rich surface of the fused aromatic rings. In a suitable solvent, molecules of this compound would be expected to arrange themselves to maximize these favorable π–π interactions, potentially leading to the formation of nano- or microscale aggregates such as stacks, ribbons, or vesicles. The propanone side chain could influence the geometry and stability of these aggregates. The functional properties arising from such self-assembly could include changes in photophysical behavior, such as altered fluorescence emission, and the creation of novel materials with anisotropic conductive or optical properties.

Influence on Luminescence Properties and Solid-State Packing

The photophysical properties of this compound are intrinsically linked to its phenanthrene core, a well-known fluorescent chromophore. nih.gov Solutions of phenanthrene and its derivatives typically exhibit a characteristic blue fluorescence. nih.gov The luminescence of these compounds in the solid state, however, is critically dependent on how the molecules are arranged in the crystal lattice.

Research on analogous aromatic compounds, such as anthracene (B1667546) derivatives, demonstrates that solid-state packing dramatically influences emission properties. rsc.org Key factors include:

Intermolecular Interactions: The degree of π–π overlap and the presence of other interactions like C-H···π bonds dictate the extent of electronic coupling between adjacent molecules. rsc.org

Packing Motif: Different polymorphs (crystals with the same chemical formula but different molecular packing) can exhibit vastly different colors and intensities of luminescence. For instance, a transition from a herringbone to a sheet-like packing arrangement can cause a significant red-shift in the emission spectrum. rsc.org

Table 1: General Photophysical and Structural Properties of the Phenanthrene Moiety

| Property | Description | Reference |

| Formula | C₁₄H₁₀ | wikipedia.org |

| Molar Mass | 178.23 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless, crystal-like solid | wikipedia.orgnih.gov |

| Fluorescence | Solutions exhibit blue fluorescence | nih.gov |

| Structure | Fused three-ring angular polycyclic aromatic hydrocarbon | youtube.com |

| Reactivity Hotspot | Reactions typically occur at the C9 and C10 positions | wikipedia.org |

Advanced Derivatization for Analytical and Research Methodologies

The ketone functional group in this compound provides a reactive handle that can be exploited for creating new derivatives. This capability is particularly relevant in the development of analytical methods.

Pre-column Derivatization Strategies for Enhanced Chromatographic Detection and Separation

Pre-column derivatization is a powerful technique in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). academicjournals.org It involves chemically modifying an analyte before it is injected into the chromatograph to enhance its detectability or improve its separation from other components. academicjournals.org Analytes that lack a chromophore or fluorophore can be reacted with a derivatizing agent to attach a UV-absorbing or fluorescent tag.

While this compound itself is not reported as a standard derivatizing agent, the chemistry of its constituent parts is highly relevant to this field. The phenanthrene group is an excellent fluorophore, and attaching it to a non-fluorescent analyte would dramatically lower its detection limit.

Conversely, phenanthrene-based compounds are often the target of derivatization. For example, 9,10-Phenanthrenequinone, an oxygenated derivative of phenanthrene found in airborne particulates, is analyzed by derivatizing it with benzaldehyde (B42025) to form a highly fluorescent imidazole (B134444) derivative, which can then be detected with great sensitivity by HPLC. nih.gov This highlights the utility of the phenanthrene scaffold in developing highly sensitive analytical methods. There is no evidence from the searched literature to suggest that this compound is used as a pre-column derivatization reagent for enhancing chromatographic detection.

Mechanistic Biological Research Context of Phenanthrene Derivatives: in Vitro and in Silico Perspectives

Molecular Interactions with Biological Macromolecules and Cellular Components (In Vitro/In Silico)

In silico and in vitro studies have revealed that phenanthrene (B1679779) and its derivatives can interact with various biological macromolecules, influencing their function. A primary example is the direct interaction with ion channels and key cellular proteins.

Molecular docking simulations have been instrumental in predicting and explaining these interactions. For instance, studies on the parent compound, phenanthrene, showed it could be readily accommodated within the pore of the hERG potassium ion channel, suggesting a direct binding interaction. physoc.org Further computational studies on cytotoxic phenanthrene derivatives, such as methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate, predicted strong binding affinities for cancer-related proteins. academie-sciences.frepa.gov Notably, the B-Raf proto-oncogene serine/threonine-protein kinase was identified as a promising target, with calculated binding energies suggesting a stable interaction. epa.gov

Another documented molecular interaction is between phenanthrene and heterogeneous nuclear ribonucleoprotein (hnRNP) A1. nih.gov Molecular docking indicated that phenanthrene could occupy the same binding domain as pri-miR-18a, forming stable pi-pi and pi-σ interactions with the protein. nih.gov This interaction was proposed as the mechanism behind phenanthrene's ability to suppress miR-18a expression. nih.govsci-hub.se These examples underscore the capability of the phenanthrene core to bind to diverse protein targets, from ion channels to signaling kinases and RNA-binding proteins, thereby triggering a range of cellular effects.

Mechanistic Studies of Cellular Pathway Modulation and Enzymatic Activity Inhibition (In Vitro/In Silico)

The interaction of phenanthrene derivatives with cellular macromolecules translates into the modulation of critical signaling pathways that govern cell fate. A significant body of research focuses on their impact on cancer cell signaling.

Phenanthrene derivatives isolated from the orchid Bletilla striata have been shown to inhibit cancer cell proliferation by modulating key survival pathways. nih.gov One derivative, in particular, was found to suppress the Akt and MEK/ERK signaling pathways in A549 lung cancer cells. nih.govmdpi.com These pathways are crucial for cell growth and survival, and their inhibition is a common strategy in cancer therapy.

Furthermore, certain phenanthrene derivatives can induce cell cycle arrest. For example, a phenanthrene-thiazolidinedione hybrid caused HCT-116 colon cancer cells to arrest in the G0/G1 phase of the cell cycle in a dose-dependent manner, effectively halting their progression towards mitosis. nih.gov

Beyond pathway modulation, direct enzymatic inhibition has also been reported as a mechanism of action. Denbinobin, a phenanthrene quinone, is known to exert its cytotoxic effects in part through the inhibition of the topoisomerase II enzyme, which is vital for resolving DNA topological problems during replication and transcription. researchgate.net

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms in Specific Cancer Cell Lines

A prominent area of research for phenanthrene derivatives is their cytotoxic effect on cancer cells. Various derivatives have demonstrated potent, dose-dependent growth inhibition against a range of human cancer cell lines, including lung (A549), colon (Caco-2, HCT-116), and epidermoid carcinoma (Hep-2) cells. nih.govnih.govacademie-sciences.fr

The primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. Studies have elucidated several key events in this process. Phenanthrene derivatives have been shown to trigger the intrinsic apoptosis pathway, which is centered on the mitochondria. This is evidenced by a decrease in the mitochondrial membrane potential upon treatment. nih.gov A critical step in this pathway is the regulation of the Bcl-2 family of proteins. Research shows that active phenanthrene compounds can increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bcl-2/Bax ratio disrupts mitochondrial integrity and commits the cell to apoptosis. nih.gov

The execution of apoptosis is carried out by a cascade of enzymes called caspases. Treatment with phenanthrene has been shown to significantly increase the activity of initiator caspase-9 and executioner caspase-3 in liver cells. nih.gov The activation of these caspases leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of horseshoe-shaped nuclei, which have been observed in HCT-116 cells treated with phenanthrene-thiazolidinedione hybrids. nih.gov

Table 1: In Vitro Cytotoxicity of Various Phenanthrene Derivatives

| Compound | Cancer Cell Line | Reported IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon) | 0.97 | academie-sciences.fracademie-sciences.fr |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epidermoid) | 2.81 | academie-sciences.fr |

| Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate | Caco-2 (Colon) | 1.09 | academie-sciences.fr |

| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon) | 0.985 (µM) | nih.gov |

| Various biphenanthrenes from Bletilla striata (compounds 1, 2, 4, 6, 7, 8, 13) | A549 (Lung) | < 10 (µM) | mdpi.com |

Investigation of Ion Channel Inhibition Mechanisms (e.g., hERG) through Computational Docking and Mutagenesis (In Vitro/In Silico)

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization, and its inhibition by non-cardiac drugs is a major safety concern. nih.govnih.govfrontiersin.org Detailed mechanistic studies on the parent compound, phenanthrene, have provided a clear example of how this class of molecules can directly inhibit ion channel function.

Using whole-cell patch-clamp recordings on HEK293 cells expressing hERG channels, researchers determined that phenanthrene inhibits the hERG current (IhERG). nih.govbris.ac.uk The inhibition was dose-dependent, with a half-maximal inhibitory concentration (IC₅₀) of 17.6 µM for the hERG 1a isoform and a significantly more potent 1.8 µM for the hERG 1a/1b isoform. nih.govresearchgate.net The block was found to be markedly dependent on voltage and time, indicating that the inhibitory action is contingent on the channel's gating state—its cycle of opening, closing, and inactivating. physoc.orgnih.govnih.gov

To pinpoint the binding site, researchers employed site-directed mutagenesis, altering specific amino acids in the channel protein. These studies revealed that mutations in the canonical drug-binding site within the S6 domain (Y652A and F656A) did not prevent phenanthrene's inhibitory action; in fact, the Y652A mutation enhanced the block. nih.gov This suggested that phenanthrene binds to a distinct site. In contrast, mutations at other locations, specifically F557L (in the S5 domain), M651A (in the S6 domain), and S624A (below the selectivity filter), significantly impaired the ability of phenanthrene to block the channel. nih.govbris.ac.ukresearchgate.net The N588K mutation, which attenuates channel inactivation, also markedly reduced the inhibitory effect. nih.govbris.ac.uk

These experimental findings were supported by computational docking simulations using a cryo-EM-derived structure of the hERG channel, confirming that phenanthrene acts as a direct inhibitor by binding within the channel's pore domain at a site distinct from that of many other known hERG blockers. nih.govresearchgate.netdntb.gov.ua

Table 2: Effect of hERG Channel Mutations on Inhibition by Phenanthrene

| Mutation | Location | Effect on Phenanthrene Inhibition | Source |

|---|---|---|---|

| F557L | S5 Domain | Impaired | nih.govresearchgate.net |

| M651A | S6 Domain | Impaired | nih.govresearchgate.net |

| S624A | Pore (below selectivity filter) | Impaired | nih.govresearchgate.net |

| N588K | Pore (attenuates inactivation) | Markedly Impaired | nih.govbris.ac.uk |

| Y652A | S6 Domain (canonical drug site) | Augmented (Increased Block) | nih.gov |

| F656A | S6 Domain (canonical drug site) | Not Impaired | nih.gov |

Elucidation of Antimicrobial Activity Mechanisms (In Vitro)

Phenanthrenes, particularly those isolated from natural sources like plants in the Juncaceae and Orchidaceae families, have demonstrated notable antimicrobial properties. nih.govresearchgate.netresearchgate.net These compounds are often produced by plants as phytoalexins to defend against pathogens. nih.gov

Several phenanthrene derivatives have shown activity against clinically relevant bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov For example, blestriacin, a dihydro-biphenanthrene from Bletilla striata, exhibits bactericidal activity against all tested clinical isolates of S. aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL. nih.gov

Mechanistic studies on blestriacin revealed that its primary target is the bacterial cell membrane. At bactericidal concentrations, the compound causes a rapid loss of membrane potential in bacteria and disrupts the integrity of the cell membrane. nih.gov This membrane-damaging activity is a common mechanism for antimicrobial peptides and some small molecules, leading to leakage of cellular contents and cell death. The low propensity for S. aureus to develop resistance to blestriacin further supports the idea that it acts on a fundamental structure like the cell membrane, which is less prone to modification through single-gene mutations. nih.gov Other phenanthrenes isolated from Juncus articulatus have also shown potent activity against MRSA, with MIC values as low as 15.1 µM, and were also found to inhibit biofilm formation. nih.gov

Table 3: Antimicrobial Activity of Selected Phenanthrene Derivatives

| Compound/Source | Pathogen | Activity (MIC) | Mechanism of Action | Source |

|---|---|---|---|---|

| Blestriacin | Methicillin-Resistant S. aureus (MRSA) | 2 - 8 µg/mL | Disrupts membrane potential and integrity | nih.gov |

| Phenanthrenes from Juncus inflexus | MRSA strains | 12.5 - 100 µg/mL | Not specified | researchgate.net |

| Articulin (e.g., Compound 12) from Juncus articulatus | MRSA | 15.1 µM | Inhibits biofilm formation | nih.gov |

Q & A

Q. What are the common synthetic routes for 1-(Phenanthren-9-yl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where phenanthrene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Suzuki-Miyaura coupling using phenanthrene-9-boronic acid and propanoyl chloride derivatives. Reaction temperature (optimized between 0–25°C) and stoichiometric ratios (1:1.2 phenanthrene to acylating agent) significantly impact yield, with excess catalyst leading to side reactions like over-acylation . Solvent choice (e.g., dichloromethane vs. nitrobenzene) also affects regioselectivity due to polarity effects .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 8.5–9.0 ppm for phenanthrene) and the ketone-adjacent methylene group (δ 3.1–3.3 ppm). ¹³C NMR confirms the carbonyl carbon at ~205 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 246.1045 (C₁₇H₁₄O⁺), with fragmentation patterns distinguishing phenanthrene-derived ions (e.g., m/z 178 for phenanthrenyl fragments) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity, with UV detection at 254 nm for aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or electron density maps often arise from twinning or disorder. Use SHELXL (v.2018+) for refinement:

- Apply the TWIN and BASF commands to model twinning.

- For disordered regions, employ PART and SUMP restraints to refine occupancy ratios .

- Validate against high-resolution (<1.0 Å) datasets collected at synchrotron facilities to minimize thermal motion artifacts. Cross-check with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*) to confirm bond lengths and angles .

Q. What strategies optimize regioselective functionalization of this compound for targeted applications?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., –NO₂) at the phenanthrene C-3 position to steer bromination or nitration to C-2/C-4 via resonance effects. Monitor selectivity using in-situ IR spectroscopy (e.g., N–O stretch at 1520 cm⁻¹) .

- Cross-Coupling : Pd-catalyzed C–H activation (e.g., Buchwald-Hartwig conditions) enables arylation at the propanone methyl group. Optimize ligand choice (XPhos vs. SPhos) and solvent (toluene vs. DMF) to suppress homo-coupling byproducts .

Q. How can computational methods predict and rationalize the photophysical properties of this compound?

- Methodological Answer :

- TD-DFT Calculations : Use the CAM-B3LYP functional with a polarizable continuum model (PCM) for solvent effects to simulate UV-Vis spectra. Compare computed λmax (e.g., 320–340 nm for π→π* transitions) with experimental data .

- Molecular Dynamics (MD) : Simulate aggregation-induced emission (AIE) by modeling intermolecular π-stacking interactions in solid vs. solution states using GROMACS .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data in studies involving this compound?

- Methodological Answer :

- Apply Grubbs’ test to identify outliers in dose-response assays (e.g., IC₅₀ values).

- Use multivariate ANOVA to account for batch effects (e.g., catalyst lot variability in synthesis).

- Validate reproducibility via Bland-Altman plots for inter-lab comparisons .

Q. How should researchers design kinetic studies to probe the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Conduct pseudo-first-order experiments with excess oxidants (e.g., HO• radicals from Fenton’s reagent). Monitor degradation via LC-MS/MS, tracking fragment ions (e.g., m/z 178 for phenanthrene).

- Fit data to the Eyring equation to determine activation parameters (Δ‡H, Δ‡S) and infer mechanistic pathways (e.g., radical vs. nucleophilic attack) .

Advanced Instrumentation Techniques

Q. What advanced microscopy techniques elucidate the morphological impact of this compound in polymer composites?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.